2,4-Dibromo-5-fluoropyridin-3-amine
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Overview
Description
2,4-Dibromo-5-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring, along with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluoropyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoropyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or dimethylformamide (DMF) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield a variety of aminopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
2,4-Dibromo-5-fluoropyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-fluoropyridine
- 2,5-Dibromo-3-fluoropyridine
- 2,4-Dichloro-5-fluoropyridin-3-amine
Uniqueness
2,4-Dibromo-5-fluoropyridin-3-amine is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, influencing its behavior in chemical reactions and biological systems .
Properties
CAS No. |
884494-90-0 |
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Molecular Formula |
C5H3Br2FN2 |
Molecular Weight |
269.90 g/mol |
IUPAC Name |
2,4-dibromo-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H3Br2FN2/c6-3-2(8)1-10-5(7)4(3)9/h1H,9H2 |
InChI Key |
DNKQCSWJWMYSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)Br)F |
Origin of Product |
United States |
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